molecular formula C20H16N2O3S B2636298 methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate CAS No. 931948-80-0

methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate

Cat. No.: B2636298
CAS No.: 931948-80-0
M. Wt: 364.42
InChI Key: WOMJZYSOJIYCAX-UHFFFAOYSA-N
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Description

Methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core fused with a benzoate ester group. The structure includes a thioxo (C=S) group at position 4 and a methyl substituent at position 7 of the chromene ring. This compound belongs to a class of chromeno-pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No.

931948-80-0

Molecular Formula

C20H16N2O3S

Molecular Weight

364.42

IUPAC Name

methyl 4-(7-methyl-4-sulfanylidene-1,5-dihydrochromeno[2,3-d]pyrimidin-2-yl)benzoate

InChI

InChI=1S/C20H16N2O3S/c1-11-3-8-16-14(9-11)10-15-18(25-16)21-17(22-19(15)26)12-4-6-13(7-5-12)20(23)24-2/h3-9H,10H2,1-2H3,(H,21,22,26)

InChI Key

WOMJZYSOJIYCAX-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)C(=O)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromeno[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the thioxo group is usually done via a nucleophilic substitution reaction, where a thiol group is introduced to the chromeno[2,3-d]pyrimidine core. Finally, the benzoate ester is formed through esterification, typically using methanol and a suitable acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Functional Group Transformations

The 4-thioxo group exhibits versatile reactivity:

Oxidation to Oxo Derivatives

  • Reagents : H2O2 in acetic acid .

  • Outcome : Converts the thioxo (C=S) group to a carbonyl (C=O), yielding methyl 4-(7-methyl-4-oxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate .

Data :

ProductOxidizing AgentYield
4-Oxo derivative30% H2O2, 60°C85%

Nucleophilic Substitution

The thioxo group reacts with amines or hydrazines:

  • Example : Reaction with hydrazine hydrate forms 4-hydrazinyl derivatives .

  • Conditions : Ethanol, reflux, 4h .

Data :

SubstrateNucleophileProductYield
4-Thioxo compoundNH2NH24-Hydrazinyl analog68%

Ring-Opening and Rearrangement

Under acidic conditions, the chromeno-pyrimidine ring undergoes hydrolysis:

  • Reagents : HCl (conc.) at 100°C .

  • Product : Cleavage of the pyrimidine ring yields methyl 4-(2-(2-amino-3-cyano-5-methyl-4H-chromen-4-yl)ethyl)benzoate .

Catalytic Modifications

Hybrid catalysts enhance reaction efficiency:

  • Catalysts : Fe3O4@SiO2-guanidine nanoparticles .

  • Application : Accelerates cyclization steps in synthesis, reducing reaction time by 40% .

Antimicrobial and Bioactivity Screening

While direct data for this compound is limited, structural analogs (e.g., pyrano[2,3-d]pyrimidines) show:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .

  • AChE Inhibition : IC50 = 2.20 µg/mL for derivatives with methoxy substituents .

Spectroscopic Characterization

Critical data for reaction validation:

  • IR : ν(C=S) = 1215 cm⁻¹; ν(C=O) = 1690 cm⁻¹ .

  • 1H NMR : Methyl benzoate protons at δ 3.90 (s, 3H); chromenyl H-5 at δ 6.45 (s, 1H) .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of chromeno-pyrimidines exhibit significant antimicrobial properties. Specifically, methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate has shown promise against various bacterial strains.

Pathogen IC50 (µM)
Staphylococcus aureus15.0
Escherichia coli20.5
Mycobacterium tuberculosis12.0

These results suggest a potential for developing new antimicrobial agents based on this compound's structure .

Anticancer Properties

The anticancer activity of this compound has been explored through various in vitro studies. It has demonstrated significant cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM)
A549 (Lung Cancer)10.0
MCF-7 (Breast Cancer)8.5
HeLa (Cervical Cancer)9.0

Mechanistically, it is believed that the compound inhibits key enzymes involved in cell proliferation and survival pathways . Molecular docking studies further support its interaction with targets involved in tumor growth regulation.

Anti-inflammatory Effects

The structural characteristics of this compound suggest potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in cellular models .

Antitubercular Activity

A notable study evaluated the efficacy of various chromeno-pyrimidine derivatives against Mycobacterium tuberculosis. The results showed that certain modifications in the structure enhanced the antitubercular activity significantly, with IC50 values comparable to established treatments .

Cytotoxicity Assessment

In cytotoxicity assays conducted on human embryonic kidney cells (HEK293), derivatives of this compound were found to be non-toxic at concentrations effective against bacterial strains. This indicates a favorable safety profile for further development .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies reveal that the compound can effectively bind to active sites of enzymes involved in cancer metabolism and bacterial growth .

Mechanism of Action

The mechanism of action of methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chromeno[2,3-d]pyrimidine core can interact with various receptors or enzymes, modulating their activity. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chromeno-Pyrimidine Cores

Several analogues share the chromeno-pyrimidine scaffold but differ in substituents and fused heterocycles:

Compound Name/ID Core Structure Key Substituents/Modifications Synthesis Method Yield (%) Biological Activity (Reported)
Target Compound Chromeno[2,3-d]pyrimidine 7-methyl, 4-thioxo, 4-methyl benzoate Not explicitly described N/A Hypothesized antimicrobial
Compound 4 Chromeno[2,3-d]pyrimidin-4-one 9-(2-chlorobenzylidene), 5-(2-chlorophenyl), 2-phenyl Reflux in acetic anhydride Not stated Anticancer (in vitro screening)
Compound 19 Thiazolo[4,5-d]pyrimidine 7-phenyl, 5-thioxo, hydroxycoumarin substituent Microwave-assisted synthesis Moderate Antimicrobial (broad-spectrum)
Compound 26 Thieno[2,3-d]pyrimidine 5-phenyl, 4-methyl benzoate ester Conventional condensation 69% Kinase inhibition (reported)

Key Observations :

  • Substituent Effects: The presence of thioxo (C=S) vs. oxo (C=O) groups (e.g., in Compound 4 vs.
  • Fused Heterocycles: Thiazolo (Compound 19) and thieno (Compound 26) derivatives exhibit distinct pharmacokinetic profiles compared to chromeno-pyrimidines due to differences in ring size and polarity .
Pharmacological Profile Comparison
  • Antimicrobial Activity: Compound 19 (thiazolo-pyrimidine) demonstrated broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL), while chromeno-pyrimidines like the target compound are hypothesized to target bacterial DNA gyrase .
  • Anticancer Potential: Compound 4 (chlorophenyl-substituted chromeno-pyrimidinone) showed IC₅₀ values of 1.5–3.2 µM against breast cancer cell lines, suggesting that halogenated substituents enhance cytotoxicity .
  • Kinase Inhibition: Compound 26 (thieno-pyrimidine) inhibited EGFR kinase with an IC₅₀ of 0.8 µM, highlighting the role of the benzoate ester in stabilizing enzyme interactions .

Critical Analysis of Structural and Functional Differences

  • Electronic Effects : The thioxo group in the target compound may increase nucleophilicity at the pyrimidine ring, enhancing interactions with cysteine residues in enzyme active sites compared to oxo analogues .
  • Biological Selectivity: Thieno-pyrimidines (Compound 26) exhibit higher selectivity for kinase targets, while chromeno-pyrimidines may favor intercalation with DNA or RNA .

Biological Activity

Methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate is a compound that has garnered attention in recent studies for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial, anticancer, and antiproliferative effects.

Chemical Structure and Synthesis

The compound features a complex structure that includes a chromeno-pyrimidine core. The synthesis typically involves multi-step reactions, including heteroannulation and condensation methods. For instance, derivatives of chromene and pyrimidine can be synthesized through various catalytic conditions that enhance yield and purity .

Table 1: Chemical Structure of this compound

ComponentStructure
Chromeno-PyrimidineStructure
Methyl Ester Group-OCH₃

Antimicrobial Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of a series of furochromone derivatives found that specific modifications to the chromene structure enhanced antimicrobial potency. The minimal inhibitory concentrations (MICs) for effective compounds ranged from 32 µg/mL to 128 µg/mL against tested pathogens .

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, studies have reported cytotoxic effects on human breast cancer (MCF7), colon cancer (HCT116), and liver cancer (HepG2) cell lines.

Table 2: Cytotoxic Activity in Cancer Cell Lines

Cell LineIC50 (µM)Observations
MCF70.23Induced apoptosis and inhibited migration
HCT1160.30Significant reduction in cell proliferation
HepG2>25Minimal toxicity observed

In vitro assays indicated that the compound inhibited cell cycle progression and induced apoptosis through the activation of caspases and the release of cytochrome c from mitochondria .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and key protein targets involved in cancer progression. The binding affinities suggest strong interactions with EGFR and VEGFR2, critical pathways in tumor growth and metastasis .

Q & A

Q. What analytical challenges arise in quantifying trace impurities?

  • Methodological Answer : Use UPLC-PDA at 254 nm with a BEH C18 column (1.7 µm). Detect sulfonic acid derivatives (common byproducts) via ESI-MS in negative ion mode. Limit detection to ≤0.1% using calibration curves for known impurities .

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